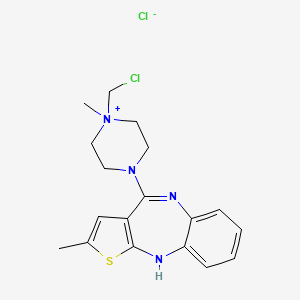

N-Chloromethyl Olanzapine Chloride

CAS No.: 719300-59-1

Cat. No.: VC2902441

Molecular Formula: C18H22Cl2N4S

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 719300-59-1 |

|---|---|

| Molecular Formula | C18H22Cl2N4S |

| Molecular Weight | 397.4 g/mol |

| IUPAC Name | 4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine;chloride |

| Standard InChI | InChI=1S/C18H22ClN4S.ClH/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13;/h3-6,11,21H,7-10,12H2,1-2H3;1H/q+1;/p-1 |

| Standard InChI Key | OAWSYANWHZMKRV-UHFFFAOYSA-M |

| SMILES | CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl.[Cl-] |

| Canonical SMILES | CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl.[Cl-] |

Introduction

N-Chloromethyl Olanzapine Chloride is a chemical compound that has garnered attention in the field of organic chemistry and pharmaceutical research. This compound is a derivative of olanzapine, a well-known antipsychotic medication used primarily in the treatment of schizophrenia and bipolar disorder. The modification involves the addition of a chloromethyl group to the nitrogen atom of olanzapine, followed by the formation of a chloride salt. This article aims to provide a comprehensive overview of N-Chloromethyl Olanzapine Chloride, including its synthesis, properties, and potential applications.

Synthesis of N-Chloromethyl Olanzapine Chloride

The synthesis of N-Chloromethyl Olanzapine Chloride typically involves several steps. First, olanzapine is reacted with chloromethyl chlorosulfate or a similar reagent to introduce the chloromethyl group. This step requires careful control of reaction conditions to ensure the desired substitution occurs selectively. Following the introduction of the chloromethyl group, the compound is then converted into its chloride salt form. This process involves the use of a suitable chloride source, such as hydrochloric acid, under controlled conditions to ensure the formation of the desired salt.

Synthesis Steps:

-

Introduction of Chloromethyl Group: Olanzapine reacts with chloromethyl chlorosulfate in a solvent like dichloromethane.

-

Formation of Chloride Salt: The resulting N-Chloromethyl Olanzapine is treated with hydrochloric acid to form the chloride salt.

Potential Applications

While N-Chloromethyl Olanzapine Chloride is primarily a research compound, its potential applications could be explored in several areas:

-

Pharmaceutical Research: Modifications to existing drugs like olanzapine can lead to new compounds with improved efficacy or reduced side effects.

-

Organic Synthesis: The chloromethyl group can serve as a versatile handle for further chemical transformations.

Research Findings

-

Pharmacological Studies: Derivatives of olanzapine with modified side chains have shown varied receptor binding profiles.

-

Chemical Modifications: The introduction of reactive groups like chloromethyl can facilitate further chemical modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume